4-Bromo-2,5-difluoroiodobenzene
Description
Historical Context and Evolution of Halogenated Arenes in Synthesis
The journey of halogenated arenes in organic synthesis is a rich narrative that mirrors the evolution of synthetic chemistry itself. Initially, aryl halides were often seen as rather inert compounds, primarily serving as precursors for organometallic reagents like Grignard reagents. The direct use of halogenated arenes as versatile building blocks in carbon-carbon and carbon-heteroatom bond formation was revolutionized by the advent of transition-metal-catalyzed cross-coupling reactions.
A pivotal moment in this evolution was the discovery of the Ullmann reaction in the early 20th century, which demonstrated the copper-mediated coupling of two aryl halides to form biaryls. This reaction, though often requiring harsh conditions, laid the foundational groundwork for the concept of using metal catalysts to forge new bonds with aryl halides.
The mid to late 20th century witnessed a paradigm shift with the development of palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, Stille, and Sonogashira reactions. These methodologies offered milder reaction conditions, broader substrate scope, and higher functional group tolerance, catapulting halogenated arenes to the forefront of synthetic organic chemistry. The ability to selectively introduce different halogens (I, Br, Cl) onto an aromatic ring and then sequentially react them based on their differing reactivities opened up unprecedented avenues for the construction of complex molecular architectures. This evolution has transformed halogenated arenes from simple precursors into indispensable tools for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Significance of Polyhalogenated Benzene (B151609) Derivatives in Contemporary Organic Chemistry
Polyhalogenated benzene derivatives, compounds bearing multiple halogen substituents on a benzene ring, are of paramount importance in modern organic chemistry. Their significance stems from the unique electronic and steric properties imparted by the halogen atoms, which can be strategically exploited to control reactivity and selectivity in a wide array of chemical transformations.
The presence of multiple halogens allows for sequential and site-selective functionalization through various cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) enables chemists to introduce different substituents at specific positions on the aromatic ring in a controlled manner. This feature is particularly valuable in the synthesis of complex organic molecules where precise control over the substitution pattern is crucial.
Furthermore, the electron-withdrawing nature of halogen atoms can significantly influence the electronic properties of the benzene ring, making it susceptible to nucleophilic aromatic substitution reactions. The introduction of fluorine atoms, in particular, can enhance the metabolic stability and binding affinity of drug candidates, a strategy widely employed in medicinal chemistry. Polyhalogenated benzenes also serve as key building blocks in materials science for the synthesis of liquid crystals, polymers, and organic light-emitting diodes (OLEDs), where the halogen atoms help to tune the electronic and photophysical properties of the resulting materials.
Structural Analysis of 4-Bromo-2,5-difluoroiodobenzene: Aromaticity, Halogen Substituent Effects, and Regiochemistry
This compound is a polyhalogenated aromatic compound with the molecular formula C₆H₂BrF₂I. Its structure is based on a stable benzene ring, which imparts the characteristic aromaticity due to the cyclic, planar arrangement of six sp²-hybridized carbon atoms and the delocalization of six π-electrons.
However, the resonance effect, which donates electron density to the ortho and para positions, directs incoming electrophiles to these positions. In the case of this compound, the positions of the existing halogens will dictate the regiochemical outcome of further substitutions.
The key to the synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds in cross-coupling reactions. The C-I bond is the most reactive and will typically undergo oxidative addition to a palladium(0) catalyst first, followed by the C-Br bond. The C-F bonds are generally unreactive under these conditions. This hierarchy of reactivity allows for selective, stepwise functionalization of the molecule.
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 145349-66-2 |
| Molecular Formula | C₆H₂BrF₂I |
| Molecular Weight | 318.89 g/mol |
| Melting Point | 54-57 °C |
| Boiling Point | 236.9 °C at 760 mmHg |
| Appearance | White to light yellow crystalline solid |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and dimethylformamide. labshake.com |
Overview of Research Trajectories for this compound
Research involving this compound and structurally similar polyhalogenated benzenes is primarily directed towards their application as versatile building blocks in the synthesis of complex organic molecules and advanced materials. The unique arrangement and differential reactivity of the halogen atoms make this compound a valuable precursor in several key areas of research.
One significant research trajectory is its use in the synthesis of novel organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs) . The ability to sequentially introduce different aromatic or heteroaromatic groups via cross-coupling reactions at the iodine and bromine positions allows for the construction of highly conjugated systems with tailored electronic properties. The fluorine substituents can enhance the electron-accepting properties and improve the thermal and oxidative stability of the final materials.
Another important area of investigation is the synthesis of liquid crystals . The rigid, rod-like structure of the benzene core, combined with the ability to introduce various functional groups at specific positions, makes this compound an attractive starting material for designing molecules with liquid crystalline properties. The polarizability of the halogen atoms can also contribute to the desired mesomorphic behavior.
Furthermore, this compound is a valuable intermediate in medicinal chemistry . The difluorinated benzene motif is a common feature in many bioactive molecules, as the fluorine atoms can improve metabolic stability, binding affinity, and bioavailability. The bromo and iodo groups provide convenient handles for the introduction of various pharmacophores through established cross-coupling methodologies.
The development of more efficient and selective catalytic systems for the functionalization of polyhalogenated arenes like this compound remains an active area of research. This includes the design of new ligands and catalysts that can achieve higher yields and selectivities in sequential cross-coupling reactions, further expanding the synthetic utility of this important chemical compound.
Properties
IUPAC Name |
1-bromo-2,5-difluoro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGSQPBKZOMWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373636 | |
| Record name | 4-Bromo-2,5-difluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145349-66-2 | |
| Record name | 4-Bromo-2,5-difluoroiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,5-difluoroiodobenzene | |
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Synthetic Methodologies for 4 Bromo 2,5 Difluoroiodobenzene
Precursor Selection and Initial Halogenation Strategies
The primary and most logical precursor for the synthesis of 4-Bromo-2,5-difluoroiodobenzene is 1-bromo-2,5-difluorobenzene. This starting material is commercially available and sets the stage for the crucial, subsequent iodination step. cymitquimica.comchemicalbook.com
The synthesis commences with 2,5-difluorobromobenzene (an alternative name for 1-bromo-2,5-difluorobenzene). The core of the synthetic challenge lies in introducing an iodine atom into the correct position on this precursor ring. The substitution pattern of the final product requires the iodination to occur specifically at the C-4 position.
The regiochemical outcome of electrophilic aromatic substitution on 1-bromo-2,5-difluorobenzene is governed by the directing effects of the existing substituents. The two fluorine atoms and the single bromine atom are all ortho-, para-directing groups.
The fluorine at C-2 directs incoming electrophiles to the C-3 and C-5 positions (the latter being blocked).
The fluorine at C-5 directs towards the C-4 and C-6 positions.
The bromine at C-1, being the most deactivating of the three halogens, directs towards the C-2 (blocked), C-4, and C-6 positions.
Considering these combined effects, the C-4 and C-6 positions are the most activated towards electrophilic attack. Therefore, achieving high regioselectivity for iodination at the C-4 position over the C-6 position is a significant synthetic hurdle that must be overcome through careful selection of iodinating agents and reaction conditions.
Sequential halogenation is the cornerstone of synthesizing polyhalogenated benzenes. This involves a step-by-step introduction of different halogen atoms, where the regioselectivity of each step is critical.
While the primary focus is on the reactions of 2,5-difluorobromobenzene, the synthesis of this precursor itself is a key consideration. Direct bromination of the logical starting material, 1,4-difluorobenzene, would be expected to yield 2,5-difluorobromobenzene. Electrophilic bromination is typically carried out using molecular bromine (Br₂) with a Lewis acid catalyst (like FeBr₃) or with other brominating agents such as N-Bromosuccinimide (NBS). The use of NBS can sometimes offer milder reaction conditions. However, direct bromination of m-difluorobenzene (1,3-difluorobenzene) has been shown to selectively produce 1-bromo-2,4-difluorobenzene, highlighting the challenges in obtaining the desired 2,5-difluoro isomer through this route. google.com A more reliable, albeit longer, route to the 2,5-difluorobromobenzene precursor often involves a Sandmeyer reaction starting from 2,5-difluoroaniline. google.com
With the 2,5-difluorobromobenzene precursor in hand, the subsequent iodination is the key transformation. Several electrophilic iodinating reagents are available for this purpose.
N-Iodosuccinimide (NIS): NIS is a versatile and commonly used reagent for the iodination of aromatic compounds. organic-chemistry.orgwikipedia.org Its reactivity is often enhanced by the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or trifluoromethanesulfonic acid, which increases the electrophilicity of the iodine. organic-chemistry.orgcolab.ws
Iodine Monochloride (ICl): ICl is a potent electrophilic iodinating agent, significantly more reactive than molecular iodine. ontosight.airesearchgate.net Reactions using ICl are often catalyzed by a Lewis acid and proceed via an electrophilic aromatic substitution mechanism where the iodine atom acts as the electrophile. ontosight.ai Pyridine iodine monochloride (PyICl) is a solid, easy-to-handle alternative that can effect iodination under near-neutral conditions. tcichemicals.com
The choice of reagent and conditions is paramount for controlling the regioselectivity of the iodination of 1-bromo-2,5-difluorobenzene to favor the formation of the desired 4-iodo isomer.
Table 1: Comparison of Common Iodination Reagents for Aromatic Compounds This table is generated based on general principles and data from analogous reactions, as specific data for the target synthesis is not detailed in the provided search results.
| Reagent | Typical Catalyst | Reaction Conditions | Selectivity |
|---|---|---|---|
| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Mild, room temperature | High for activated aromatics |
| Iodine Monochloride (ICl) | Lewis Acids (e.g., AlCl₃, FeCl₃) | Varies, can be rapid | Good, mechanism is electrophilic substitution |
| Iodine (I₂) | Oxidizing agent (e.g., HNO₃) | Acidic medium, room temp | Good for activated systems |
Sequential Halogenation Approaches and Regioselectivity Control
Advanced Synthetic Routes
Beyond classical electrophilic substitution, advanced methods involving organometallic intermediates offer alternative pathways with potentially higher regiochemical control.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgnih.gov This technique involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium. The resulting aryllithium intermediate is then quenched with an electrophile, such as iodine.
In the context of synthesizing this compound from its precursor, there are two main possibilities for organometallic intervention:
Metal-Halogen Exchange: The C-Br bond can undergo exchange with an organolithium reagent. This is generally a fast process for aryl bromides. chemicalbook.com However, this would lead to the formation of a 2,5-difluorophenyllithium species. Subsequent iodination would yield 1-iodo-2,5-difluorobenzene, which is not the target compound.
Directed Ortho-Metalation (DoM): Fluorine atoms can act as moderate directing groups in DoM. A relevant study demonstrated that 1-bromo-3,5-difluorobenzene (B42898) undergoes directed metalation at the C-2 position (between the two fluorine atoms), followed by iodination to yield 4-bromo-2,6-difluoroiodobenzene. mdpi.comchemicalbook.com Applying this principle to 1-bromo-2,5-difluorobenzene, the most acidic protons are at positions C-3 and C-6, as they are ortho to fluorine atoms. Therefore, a DoM approach would likely result in iodination at one of these positions, rather than the desired C-4 position. This suggests that a straightforward DoM on 1-bromo-2,5-difluorobenzene is not a viable route to the target molecule.
A plausible, though undocumented, advanced route might involve a Sandmeyer reaction. A synthesis of the related compound 1-bromo-2-chloro-3-fluoro-4-iodobenzene (B1437856) was achieved via a one-pot diazotization and iodination of 4-bromo-3-chloro-2-fluoroaniline, using cuprous iodide as a catalyst. google.com A similar strategy starting from 4-bromo-2,5-difluoroaniline (B53279) could potentially yield the desired this compound.
Table 2: Regiochemical Outcome of Metalation on Halogenated Benzenes This table includes data from reactions on isomers of the target precursor to illustrate the principles of regioselectivity.
| Substrate | Reagent | Site of Metalation | Product after Iodination | Reference |
|---|---|---|---|---|
| 1-Bromo-3,5-difluorobenzene | n-BuLi | C-2 | 4-Bromo-2,6-difluoroiodobenzene | mdpi.comchemicalbook.com |
| 4-Bromo-3-chloro-2-fluoroaniline | NaNO₂, KI, CuI | C-1 (Sandmeyer) | 1-Bromo-2-chloro-3-fluoro-4-iodobenzene | google.com |
Halogen Exchange Methodologies for Specific Isomers
Halogen exchange reactions, particularly the Finkelstein reaction, represent a powerful tool for the synthesis of specific isomers of polyhalogenated benzenes. frontiersin.org These reactions, which involve the substitution of one halogen for another, are typically driven by the precipitation of the resulting metal halide in a suitable solvent. frontiersin.org While traditionally applied to alkyl halides, variations of this reaction have been developed for aryl halides.
For the synthesis of specific isomers like this compound, a common strategy involves the use of a pre-existing di- or tri-substituted benzene (B151609) and selectively replacing one of the halogens. For instance, a compound with a bromine or chlorine at the desired iodine position could undergo a halogen exchange reaction using an iodide salt. The success of such a reaction is highly dependent on the relative reactivity of the carbon-halogen bonds, which is influenced by the electronic effects of the other substituents on the aromatic ring.
In the context of polyhalogenated arenes, achieving site-selectivity in halogen exchange reactions can be challenging due to the similar reactivities of the halogen substituents. nih.gov However, by carefully controlling reaction conditions such as temperature, solvent, and the choice of metal halide, a degree of selectivity can be achieved. For example, heating an aryl iodide or bromide with nickel(II) bromide or chloride in a solvent like DMF can facilitate the exchange. frontiersin.org
Table 1: Conceptual Halogen Exchange for this compound Synthesis
| Starting Material | Reagent | Potential Product |
| 1,4-Dibromo-2,5-difluorobenzene | Sodium Iodide (NaI) | This compound |
| 4-Chloro-2,5-difluoroiodobenzene | Copper(I) Bromide (CuBr) | This compound |
This table is illustrative and based on general principles of halogen exchange reactions.
It is important to note that the direct synthesis of this compound often involves multi-step pathways rather than a single halogen exchange step on a commercially available precursor.
Multi-step Reaction Optimization for Yield and Purity
A general approach often begins with a less substituted benzene derivative, followed by sequential halogenation steps. The regioselectivity of each halogenation is a key consideration. For instance, the synthesis could start from 1-bromo-2,5-difluorobenzene. The introduction of iodine at the 4-position would then be the subsequent step.
The optimization process involves a systematic variation of several reaction parameters:
Reagents: The choice of halogenating agents and catalysts is critical. For example, different brominating agents (e.g., N-bromosuccinimide) or iodinating agents can offer varying degrees of regioselectivity and reactivity.
Reaction Conditions: Temperature, reaction time, and solvent can significantly influence the outcome of each step. Strict control of these conditions is necessary to minimize the formation of unwanted isomers and byproducts. chembk.com
Purification Methods: After each step, purification techniques such as crystallization or chromatography are essential to isolate the desired intermediate in high purity before proceeding to the next reaction.
A patent describing the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) from 1,3-dibromo-5-fluorobenzene (B75295) highlights a two-step approach involving a metal-halogen exchange followed by formylation and subsequent nucleophilic aromatic substitution. google.com This illustrates the type of multi-step sequences that can be optimized for the production of highly substituted aromatics. While not directly for this compound, the principles of optimizing reaction conditions and purification to achieve high yield and purity are transferable.
The following table outlines a hypothetical multi-step synthesis for this compound, emphasizing the optimization goals at each stage.
Table 2: Hypothetical Optimized Multi-step Synthesis of this compound
| Step | Reaction | Key Optimization Parameters | Goal |
| 1 | Bromination of 1,4-difluorobenzene | Brominating agent, catalyst, temperature | High regioselectivity for 1-bromo-2,5-difluorobenzene |
| 2 | Iodination of 1-bromo-2,5-difluorobenzene | Iodinating agent, directing group strategy, solvent | Selective iodination at the 4-position, high conversion |
| 3 | Purification | Recrystallization solvent, chromatography conditions | >98% purity of the final product |
This table represents a conceptual pathway and optimization strategy.
Continuous flow chemistry is also emerging as a powerful technique for optimizing multi-step syntheses, offering precise control over reaction conditions and the potential for integrating reaction and purification steps. d-nb.info
Emerging Synthetic Strategies for Polyhalogenated Aromatics
The field of synthetic organic chemistry is continually evolving, with new methods being developed to address the challenges associated with the synthesis of complex molecules like polyhalogenated aromatics. These emerging strategies often focus on improving efficiency, selectivity, and sustainability.
One of the most significant areas of development is in site-selective cross-coupling reactions . nih.govacs.org These methods allow for the functionalization of specific C-H or C-X (where X is a halogen) bonds in a polyhalogenated arene, providing a direct route to complex structures. nih.gov Strategies for achieving site-selectivity include the use of specialized ligands, additives, or photochemical initiation. nih.govacs.org For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are being refined to allow for the selective reaction of one halogen over another in a polyhalogenated system. rsc.org
Directed ortho-metalation (DoM) is another powerful strategy. In this approach, a directing group on the aromatic ring guides a metalating agent (like an organolithium reagent) to a specific ortho position, which can then be functionalized with a halogen. While not directly applicable to all substitution patterns, it offers excellent regiocontrol.
Copper-catalyzed reactions are also gaining prominence as a cost-effective and environmentally friendlier alternative to some palladium-catalyzed processes. mdpi.com These methods can be used for a variety of transformations, including halogenation and cross-coupling reactions. mdpi.com
Furthermore, the development of novel reagents and catalytic systems continues to expand the synthetic chemist's toolbox. For example, research into more selective halogenating agents and more active and robust catalysts for cross-coupling reactions is ongoing.
The following table summarizes some of the emerging synthetic strategies applicable to the synthesis of polyhalogenated aromatics.
Table 3: Emerging Synthetic Strategies for Polyhalogenated Aromatics
| Strategy | Description | Potential Advantage |
| Site-Selective Cross-Coupling | Functionalization of a specific C-X bond in the presence of other halogens. nih.gov | High efficiency and atom economy. |
| Directed ortho-Metalation (DoM) | Use of a directing group to achieve regioselective metalation and subsequent halogenation. | Excellent control over substituent placement. |
| Copper-Catalyzed Reactions | Utilization of copper catalysts for halogenation and coupling reactions. mdpi.com | Lower cost and reduced environmental impact compared to some other metals. mdpi.com |
| Photoredox Catalysis | Use of light to initiate catalytic cycles for C-H functionalization and cross-coupling. nih.gov | Mild reaction conditions and unique reactivity patterns. |
These emerging strategies hold significant promise for the future synthesis of this compound and other complex polyhalogenated aromatic compounds, offering pathways that are potentially more efficient, selective, and sustainable than traditional methods.
Reactivity and Mechanistic Studies of 4 Bromo 2,5 Difluoroiodobenzene
Overview of Halogen Reactivity: Bromine, Fluorine, and Iodine
The reactivity of the halogen substituents on the 4-bromo-2,5-difluoroiodobenzene ring is highly dependent on the type of chemical reaction. The presence of three different halogens—fluorine, bromine, and iodine—on the same aromatic ring allows for a study of their distinct chemical behaviors.
In palladium-catalyzed cross-coupling reactions , the reactivity of aryl halides is primarily governed by the carbon-halogen (C-X) bond dissociation energy (BDE). The BDEs for halobenzenes decrease as the size of the halogen increases, following the trend C-F > C-Cl > C-Br > C-I. illinois.edu Consequently, the ease of the initial and often rate-determining step, oxidative addition to the palladium(0) catalyst, follows the reverse order: C-I > C-Br > C-Cl > C-F. illinois.eduwhiterose.ac.uk For this compound, this means the C-I bond is the most labile and will react with exceptional preference over the C-Br bond, while the C-F bonds are considered inert under typical cross-coupling conditions. whiterose.ac.uk
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution is a critical reaction pathway for aryl halides, particularly those bearing electron-withdrawing groups. libretexts.org The reaction typically proceeds through a two-step addition-elimination mechanism. In the first step, a nucleophile adds to the aromatic ring at the carbon bearing a leaving group, breaking the ring's aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org
In this compound, the two fluorine atoms at positions 2 and 5 exert a strong electron-withdrawing inductive effect. This effect significantly lowers the electron density of the benzene (B151609) ring, making it highly susceptible to nucleophilic attack, a prerequisite for the SNAr mechanism. libretexts.org These fluorine substituents act as powerful activating groups, stabilizing the negatively charged Meisenheimer complex that forms during the reaction. libretexts.org
The potential leaving groups in an SNAr reaction on this molecule are the bromo and iodo substituents. While fluorine is the most activating halogen for nucleophilic attack, its C-F bond is very strong, making it a poor leaving group compared to bromine and iodine. Computational studies suggest that SNAr reactions involving fluoride (B91410) as the leaving group proceed via a stable σ-complex intermediate, whereas for chloride and bromide, the mechanism may be a more concerted process. researchgate.netdiva-portal.org The iodine atom, having the weakest carbon-halogen bond, is the best leaving group among the halogens present.
The regioselectivity of nucleophilic attack on this compound is determined by the combined electronic effects of the three types of halogens. The fluorine atoms at C2 and C5 strongly activate the ortho and para positions relative to themselves.
The C1 position (bearing the bromine) is ortho to the fluorine at C2.
The C4 position (bearing the iodine) is ortho to the fluorine at C5.
The C3 position is meta to both fluorine atoms and thus less activated.
The C6 position is ortho to the fluorine at C5.
Therefore, nucleophilic attack is most likely to occur at the carbon atoms bearing the potential leaving groups, C1 (bromo) and C4 (iodo). The choice between these two sites depends on a subtle interplay between the activation provided by the adjacent fluorine atoms and the leaving group ability. Given that both C1 and C4 are electronically activated by an adjacent fluorine, the superior leaving group ability of iodine would likely direct the nucleophilic aromatic substitution to the C4 position, leading to the displacement of the iodide ion.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler precursors. nih.govnih.gov These reactions have become indispensable in various fields, including pharmaceuticals and materials science. ikm.org.mynih.gov
The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves three primary steps:
Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl halide (R-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate (R-Pd-X). This step is typically the rate-determining step of the catalytic cycle. illinois.edunih.gov
Transmetalation : The organic group from an organometallic reagent (e.g., an organoboron compound) is transferred to the palladium(II) center, displacing the halide and forming a new palladium(II) species (R-Pd-R'). nih.gov
Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product (R-R') and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.gov
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid, in the presence of a base. illinois.edunih.gov For this compound, the significant difference in reactivity between the C-I and C-Br bonds allows for highly selective sequential functionalization.
The oxidative addition step will occur selectively at the weaker C-I bond. This allows for the initial coupling of a desired group at the C4 position while leaving the C-Br bond intact for a subsequent, different cross-coupling reaction under more forcing conditions. The C-F bonds remain unreactive. This predictable regioselectivity makes polyhalogenated compounds like this compound valuable building blocks in organic synthesis.
The table below outlines representative conditions for the selective Suzuki-Miyaura coupling at the C-I position of this compound with various arylboronic acids.
| Entry | Boronic Acid (R-B(OH)₂) | Product | Catalyst | Base | Solvent | Temp (°C) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | 4-Bromo-2,5-difluoro-1,1'-biphenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 |
| 2 | 4-Methoxyphenylboronic acid | 4-Bromo-2,5-difluoro-4'-methoxy-1,1'-biphenyl | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 |
| 3 | Thiophene-2-boronic acid | 4-Bromo-2,5-difluoro-4-(thiophen-2-yl)benzene | PdCl₂(dppf) | Na₂CO₃ | DMF/H₂O | 100 |
| 4 | 4-Cyanophenylboronic acid | 4'-(4-Bromo-2,5-difluorophenyl)benzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 |
Palladium-Catalyzed Coupling Reactions
Other Palladium-Catalyzed Coupling Reactions (e.g., Negishi, Stille, Heck)
Beyond the widely used Suzuki coupling, this compound is a versatile substrate in a variety of other palladium-catalyzed cross-coupling reactions, enabling the formation of diverse carbon-carbon bonds. These reactions, including the Negishi, Stille, and Heck couplings, leverage the differential reactivity of the carbon-iodine and carbon-bromine bonds to achieve selective functionalization.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.org In the context of this compound, the more reactive C−I bond allows for selective reaction with an organozinc compound, leaving the C−Br bond intact for subsequent transformations. Palladium catalysts, often in the form of Pd(0) species, are typically employed. wikipedia.org Nickel catalysts can also be utilized in Negishi couplings. wikipedia.org The reaction is valued for its ability to form C(sp²)−C(sp²), C(sp²)−C(sp³), and C(sp³)−C(sp³) bonds. wikipedia.orgnih.gov
Stille Coupling: The Stille reaction utilizes organotin reagents (organostannanes) to couple with organic halides. wikipedia.org This method is known for its tolerance of a wide array of functional groups. libretexts.org For this compound, the reaction can be directed to the C−I position under palladium catalysis, typically using a Pd(0) complex. organic-chemistry.org The choice of ligands, such as phosphines, can be crucial in optimizing the reaction rate and yield. harvard.edu Additives like copper(I) salts may also be used to accelerate the coupling. harvard.edu
Heck Reaction: The Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and an alkene. organic-chemistry.orgnih.gov With this compound, the reaction would preferentially occur at the more reactive C−I bond. The process typically involves a palladium(0) catalyst and a base to facilitate the elimination of HX from the intermediate. nih.gov The Heck reaction is a powerful tool for the synthesis of substituted alkenes. nih.gov
Other Metal-Catalyzed Coupling Reactions
While palladium dominates the landscape of cross-coupling chemistry, other transition metals such as copper and iron have also been employed in C-C and C-heteroatom bond-forming reactions. longdom.org These metals offer alternative reactivity profiles and can sometimes provide more cost-effective or environmentally benign catalytic systems. longdom.org
Copper-catalyzed cross-coupling reactions, for instance, have been developed for various transformations. These can include couplings with organometallic reagents or direct C-H functionalization. Iron-catalyzed reactions have also emerged as a promising area, with applications in Sonogashira-type couplings and other C-C bond formations. The application of these alternative metal catalysts to substrates like this compound would depend on the specific reaction conditions and the desired transformation, potentially offering unique selectivity compared to palladium-based systems.
Mechanistic Insights into Cross-Coupling Pathways
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille couplings, involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. chemistryjournals.net
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (in this case, this compound, preferentially at the C-I bond) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The rate of this step is influenced by the nature of the halide, with the order of reactivity being I > Br > Cl > F. libretexts.org
Transmetalation: In this step, the organic group from the organometallic reagent (e.g., organoboron, organozinc, or organotin) is transferred to the palladium(II) center, displacing the halide. This forms a new palladium(II) species with two organic ligands. The efficiency of this step can be influenced by the choice of base (in Suzuki coupling) or other additives.
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex to form the new carbon-carbon bond of the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Mechanistic studies, including kinetic analyses and computational modeling using techniques like Density Functional Theory (DFT), have been instrumental in refining our understanding of these catalytic cycles. chemistryjournals.netchemistryjournals.net These studies help in optimizing reaction conditions and in the design of more efficient catalysts and ligands. chemistryjournals.net For complex substrates like this compound, a detailed mechanistic understanding is crucial for controlling selectivity and achieving high yields of the desired products.
Electrophilic Aromatic Substitution (EAS) Reactions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org An electrophile replaces an atom, typically hydrogen, on the aromatic system. wikipedia.org The reactivity and regioselectivity of EAS reactions are heavily influenced by the substituents already present on the ring. wikipedia.org
Electronic Effects of Halogens on Ring Activation/Deactivation
Halogens are unique substituents in the context of electrophilic aromatic substitution. They exhibit a dual electronic effect:
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the benzene ring through the sigma bond network. libretexts.orglumenlearning.com This inductive withdrawal deactivates the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. lumenlearning.comstackexchange.com
Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated to the aromatic pi-system through resonance. libretexts.org This resonance donation increases the electron density on the ring, particularly at the ortho and para positions. libretexts.org
Regiochemical Control in EAS
Despite being deactivating, halogens are ortho, para-directing substituents. libretexts.org This directing effect is a consequence of the resonance stabilization of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. stackexchange.com
When an electrophile attacks the ortho or para position of a halogenated benzene, one of the resonance structures of the resulting arenium ion allows the positive charge to be delocalized onto the halogen-bearing carbon. This allows the halogen to donate a lone pair of electrons, creating an additional resonance structure and stabilizing the intermediate. libretexts.orgstackexchange.com
In contrast, when the electrophile attacks the meta position, the positive charge in the arenium ion is never located on the carbon atom bonded to the halogen. Consequently, the halogen cannot provide resonance stabilization to the meta intermediate. libretexts.org Because the transition states leading to the ortho and para intermediates are more stabilized (and thus lower in energy) than the transition state leading to the meta intermediate, substitution occurs preferentially at the ortho and para positions. stackexchange.com
For this compound, the directing effects of the four halogen substituents would collectively influence the position of an incoming electrophile. The fluorine atoms and the bromine atom would direct an incoming electrophile to their respective ortho and para positions. However, steric hindrance from the existing bulky halogen atoms would also play a significant role in determining the final regiochemical outcome.
Rearrangement Reactions
Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. These reactions often involve the migration of an atom or a group from one atom to another within the same molecule. While specific rearrangement reactions involving this compound are not extensively documented in the provided search results, general principles of rearrangement reactions can be considered.
Many rearrangement reactions proceed through carbocation intermediates, where a less stable carbocation can rearrange to a more stable one via a 1,2-hydride or 1,2-alkyl shift. Other named rearrangement reactions, such as the Beckmann, Baeyer-Villiger, and Bamberger rearrangements, involve specific functional groups and reaction conditions. wiley-vch.de For instance, the Baeyer-Villiger rearrangement involves the oxidation of a ketone to an ester, wiley-vch.de while the Beckmann rearrangement converts an oxime to an amide. wiley-vch.de The applicability of such reactions to a polyhalogenated aromatic compound like this compound would depend on the presence of appropriate functional groups and the stability of the intermediates under the reaction conditions.
Organometallic Intermediates and their Role in Reactivity
The reactivity of this compound is significantly influenced by the formation of organometallic intermediates. The presence of two different halogen atoms, iodine and bromine, on the aromatic ring imparts a high degree of versatility to this compound, allowing for selective functionalization through various organometallic pathways. The carbon-iodine (C-I) bond is substantially weaker and more polarized than the carbon-bromine (C-Br) bond, making it the primary site for reactions such as oxidative addition to transition metal complexes and halogen-metal exchange. This differential reactivity is fundamental to the controlled, stepwise synthesis of complex multisubstituted aromatic structures.
Formation of Organometallic Reagents
The selective generation of organometallic reagents from this compound is typically achieved at the more reactive C-I bond.
Grignard Reagents: Treatment of this compound with magnesium metal, often activated with iodine or 1,2-dibromoethane, can lead to the formation of the corresponding Grignard reagent. The reaction proceeds preferentially at the C-I bond to yield 4-bromo-2,5-difluorophenylmagnesium iodide. This intermediate is a potent nucleophile and can be used in subsequent reactions with various electrophiles.
Organolithium Reagents: Lithium-halogen exchange is a rapid and efficient method for generating organolithium species. Reaction with alkyllithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78 °C) results in the selective exchange of iodine for lithium. This forms 4-bromo-2,5-difluorophenyllithium, a highly reactive intermediate that can be readily functionalized.
Organozinc Reagents: Organozinc intermediates, such as (4-bromo-2,5-difluorophenyl)zinc iodide, can also be prepared. These reagents are generally less reactive than their Grignard or organolithium counterparts, which can be advantageous for achieving higher selectivity in certain cross-coupling reactions.
Role in Transition-Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. The selective reactivity of the C-I bond over the C-Br bond allows for sequential couplings, where the iodo-substituent is replaced first, followed by a subsequent reaction at the bromo-position under more forcing conditions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl halide with a boronic acid or ester. The reaction of this compound typically proceeds at the C-I position, allowing for the synthesis of various biaryl compounds. The remaining bromine atom can then be used for a second, different Suzuki coupling.
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | Toluene/H₂O | 90 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 88 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | THF/H₂O | 80 | 95 |
This table presents representative data for the Suzuki-Miyaura coupling at the C-I position of this compound.
Stille Coupling: The Stille reaction involves the coupling of the aryl halide with an organostannane reagent. Similar to other palladium-catalyzed reactions, the C-I bond of this compound undergoes preferential oxidative addition, enabling selective functionalization.
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (4) | LiCl | Toluene | 110 | 85 |
| 2 | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (3) | CuI | DMF | 80 | 91 |
| 3 | Trimethyl(ethynyl)stannane | Pd₂(dba)₃/P(furyl)₃ (2) | - | NMP | 60 | 89 |
This table illustrates typical conditions and outcomes for the Stille coupling involving this compound.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. The high reactivity of the C-I bond allows for efficient coupling under mild conditions.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 94 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/XPhos (1.5) | CuI (3) | Cs₂CO₃ | Dioxane | 80 | 96 |
This table provides examples of the Sonogashira coupling performed on the C-I bond of this compound.
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. The organometallic intermediate formed from this compound, or the halide itself, can participate in these reactions, again with high selectivity for the C-I position.
| Entry | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(dppf)Cl₂ (3) | THF | 65 | 87 |
| 2 | Ethylzinc bromide | Pd(OAc)₂/SPhos (2) | Dioxane | 80 | 84 |
| 3 | Benzylzinc chloride | NiCl₂(dppe) (5) | DMA | 70 | 80 |
This table shows representative results for the Negishi coupling with this compound.
Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction allows for the coupling of amines with aryl halides. The C-I bond of this compound is sufficiently reactive to undergo amination, providing a route to substituted anilines while preserving the C-Br bond for further transformations.
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP | NaOt-Bu | Toluene | 100 | 93 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos | K₃PO₄ | Dioxane | 110 | 86 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos | Cs₂CO₃ | t-BuOH | 90 | 89 |
This table outlines typical conditions for the Buchwald-Hartwig amination of this compound.
Applications of 4 Bromo 2,5 Difluoroiodobenzene in Advanced Organic Synthesis
Building Block for Complex Molecular Architectures
The distinct reactivity of the carbon-iodine and carbon-bromine bonds makes 4-bromo-2,5-difluoroiodobenzene an ideal substrate for a variety of cross-coupling reactions. The iodine atom is typically more reactive than the bromine atom, enabling selective functionalization. This hierarchical reactivity is exploited by chemists to introduce different substituents in a controlled manner, leading to the efficient synthesis of intricate organic molecules. chemshuttle.com
The compound serves as a precursor for a wide array of complex organic compounds used in medical research for the development of new therapeutic agents. alfa-chemical.com Its structural framework is incorporated into molecules designed for potential therapeutic applications. chemimpex.com For instance, the related compound 4-bromo-2,5-difluorobenzoic acid is utilized as an intermediate in the preparation of selective sodium channel (NaV1.7) inhibitors, which are targets for pain medication. chemicalbook.com
Table 1: Examples of Related Intermediates in Medicinal Chemistry
| Compound Name | CAS Number | Application/Relevance |
| 4-Bromo-2,5-difluoroanisole | 202865-61-0 | Intermediate for fluorinated drugs. chemimpex.com |
| 4-Bromo-2,5-difluorobenzonitrile | 133541-45-4 | Building block for bioactive molecules. |
| 4-Bromo-2,5-difluorobenzoic acid | 115748-12-8 | Reagent for preparing selective NaV1.7 inhibitors. chemicalbook.com |
| 2-Bromo-1,3-difluoro-4-iodobenzene | 1208076-06-5 | Building block for pharmaceuticals via cross-coupling reactions. |
This table presents related compounds and their roles, illustrating the utility of the bromo-difluoro-benzene scaffold in medicinal chemistry.
The structural motifs derived from this compound are also integral to the agrochemical sector. chembk.com It is used in the synthesis of modern pesticides and herbicides designed to be more effective and target-specific. chemimpex.comchembk.com The incorporation of fluorine atoms can enhance the biological activity of these crop protection agents. chemimpex.com
Research has shown that halogenated phenols are key components of certain pesticides. For example, the organophosphorus pesticide Profenofos is metabolized to 4-bromo-2-chlorophenol, demonstrating the relevance of such halogenated structures in agrochemical science. nih.gov By analogy, this compound serves as a valuable precursor for creating new agrochemicals with potentially improved efficacy and environmental profiles. chemimpex.com
This compound is also utilized as an intermediate in the synthesis of dyes and pigments. chembk.comalfa-chemical.commyskinrecipes.commyskinrecipes.com The bromo- and iodo-substituents provide reactive handles for elaboration into larger conjugated systems that are characteristic of coloring agents.
A historical example of a dye containing a similar structural element is 6,6'-dibromoindigo, the primary component of Tyrian purple. Its synthesis has involved intermediates like 4-bromo-2-nitrobenzaldehyde. nih.govresearchgate.net This highlights the utility of brominated aromatic compounds as foundational materials for creating complex and stable pigments.
Role in Materials Science
The applications of this compound extend into the realm of materials science, where it is used to create novel polymers and advanced materials with specific electronic and physical properties. alfa-chemical.comsmolecule.com
In the field of organic electronics, there is significant interest in fluorinated organic molecules for the development of high-performance semiconductor materials. rsc.org The systematic introduction of carbon-fluorine bonds is a recognized strategy for tuning the optoelectronic properties of these materials. rsc.org Fluorination can enhance intermolecular interactions, leading to more ordered arrangements in the solid state which are beneficial for charge transport. rsc.org
While direct studies on this compound are specific, research on its isomer, 4-bromo-2,6-difluoroiodobenzene, demonstrates its utility. It has been used in Suzuki coupling reactions to synthesize selectively fluorinated oligophenyls. rsc.org These oligophenyls are studied for their charge mobility characteristics, with findings indicating that specific fluorination patterns can significantly enhance hole and electron mobility, a key parameter for semiconductor performance. rsc.org
Table 2: Research Findings on Related Fluorinated Organic Semiconductors
| Molecule Type | Synthetic Precursor | Key Finding | Reference |
| Selectively Fluorinated Oligophenyls | 4-Bromo-2,6-difluoroiodobenzene | Para-difluorination leads to enhanced hole and electron mobility. | rsc.org |
| Fluorinated Aryl Groups on Electrodes | Fluorinated Aryl Phosphonic Acids | Provides superior chemical resistivity and stability for electrodes. | google.com |
This table summarizes key research findings where fluorinated benzene (B151609) derivatives, similar to this compound, are used to create or modify organic semiconductors.
The development of advanced organic semiconductors directly impacts the fabrication of optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs) and organic solar cells. sigmaaldrich.com Fluorinated organic materials are particularly valued as electron-transporting materials in these devices. rsc.org
The unique electronic properties imparted by fluorine atoms make this compound a relevant building block for the synthesis of components for these technologies. catsyn.com For example, modifying the surface of electrodes with molecules containing fluorinated aryl groups can tune the electrode's work function and improve the stability of organic electronic devices. google.com The ability to create complex, functional molecules from precursors like this compound is crucial for advancing the performance and longevity of OLEDs and other optoelectronic applications. alfa-chemical.com
Preparation of Functional Polymers (e.g., Polyurethanes, Polyesters)
While direct applications of this compound in the synthesis of traditional polyurethanes or polyesters are not extensively documented, its structure is highly suited for the creation of advanced functional polymers, particularly conjugated aromatic polymers. The ability to perform sequential cross-coupling reactions at the C-I and C-Br positions allows for the step-wise construction of well-defined polymer backbones.
For instance, using palladium-catalyzed reactions like the Suzuki or Stille coupling, the iodine position can be selectively coupled with a bis(boronic acid) or bis(stannane) monomer to form a bromo-substituted polymer. This intermediate polymer can then be isolated and subjected to a second coupling reaction at the bromine sites with a different monomer. This approach allows for the synthesis of complex, block-like co-polymers with precisely controlled structures and functionalities, which is critical for developing materials with tailored electronic or photophysical properties. The fluorinated backbone also imparts properties such as high thermal stability and unique solid-state packing.
Table 1: Conceptual Step-Wise Polymerization via Sequential Cross-Coupling
| Step | Reaction | Reactive Site | Resulting Structure |
| 1 | First Suzuki Coupling | C-I bond of this compound | Bromo-functionalized oligomer/polymer |
| 2 | Second Suzuki Coupling | C-Br bond of the intermediate polymer | Fully-functionalized, complex co-polymer |
Research Tool in Synthetic Methodology Development
Molecules containing multiple, differentiated reactive sites are invaluable as research tools for developing new synthetic methods. This compound serves as an ideal substrate for testing the limits of selectivity and efficiency in novel chemical transformations.
The presence of both an iodo and a bromo substituent makes this compound an excellent probe for studying the chemoselectivity of cross-coupling reactions. wuxibiology.comsci-hub.se The relative ease of oxidative addition of the C-I bond to a palladium(0) catalyst compared to the C-Br bond allows chemists to dissect reaction mechanisms. wuxibiology.com By running a reaction with a limited amount of coupling partner, one can observe exclusive reaction at the iodine position, confirming the catalyst's selectivity. sci-hub.se
This selectivity is crucial for designing one-pot, sequential reactions where different building blocks are introduced in a specific order without the need for intermediate purification steps. researchgate.netmdpi.com Researchers can fine-tune reaction conditions (e.g., catalyst, ligand, temperature) and use this compound as a benchmark to determine the conditions that provide the highest selectivity for C-I versus C-Br reactivity. wuxibiology.com
A significant challenge in organic synthesis is the development of catalysts that can differentiate between similar functional groups. This compound is an ideal testbed for new catalytic systems designed for selective C-X bond activation. For example, a newly developed ligand for a palladium or nickel catalyst can be evaluated by its ability to exclusively catalyze a reaction at the C-I position while leaving the C-Br bond intact. nih.govbeilstein-journals.org
Dual-catalytic systems, where two different metal catalysts work in tandem to activate different parts of the reacting molecules, can also be optimized using this substrate. nih.gov One catalyst might be designed to selectively activate the C-I bond of this compound, while another activates a different coupling partner, allowing for highly controlled and previously inaccessible transformations. The successful, clean conversion of this substrate is a strong indicator of a catalyst's utility and selectivity. mdpi.com
Computational Chemistry and Theoretical Studies of 4 Bromo 2,5 Difluoroiodobenzene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 4-bromo-2,5-difluoroiodobenzene. scispace.comresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and orbital energies.
Key aspects of the electronic structure that can be determined include:
Molecular Orbitals: Calculations reveal the spatial distribution and energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. nih.govresearchgate.net For halogenated benzenes, the presence of electronegative fluorine atoms and the large, polarizable iodine and bromine atoms significantly influences the energies and shapes of these frontier orbitals. researchgate.net
Electron Density and Electrostatic Potential: These calculations produce maps of electron density, showing where electrons are most likely to be found. An electrostatic potential (ESP) map highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. In this compound, regions near the electronegative fluorine atoms are expected to be electron-rich, while the area around the iodine atom, known for forming halogen bonds, can exhibit a region of positive potential (a σ-hole).
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule, quantifying the electron-withdrawing or -donating effects of the substituents.
Table 1: Representative Output of Electronic Structure Calculations for Halogenated Benzenes Note: The following data is illustrative of the typical output from DFT calculations and not specific experimental or calculated values for this compound.
| Calculated Property | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity nih.gov |
| Dipole Moment | 1.5 D | Measures overall molecular polarity |
These fundamental electronic properties, derived from quantum chemical calculations, form the basis for understanding and predicting the molecule's behavior in chemical reactions. arxiv.orgarxiv.orgsemanticscholar.org
Prediction of Reactivity and Regioselectivity
The electronic structure data obtained from quantum chemical calculations can be used to predict how and where this compound will react. This is particularly important for polysubstituted aromatic rings where multiple reaction sites are possible.
Reactivity Descriptors: Conceptual DFT provides a framework for using calculated electronic properties to predict reactivity. scispace.com
Fukui Functions: These functions indicate the change in electron density at a specific point in the molecule when an electron is added or removed. They are used to identify the most likely sites for nucleophilic attack (where an electron is added to the LUMO) and electrophilic attack (where an electron is removed from the HOMO).
Local Softness and Hardness: These related properties help to predict the reactivity of different atomic sites based on the principles of Hard and Soft Acids and Bases (HSAB).
Regioselectivity in SNAr Reactions:
For nucleophilic aromatic substitution (SNAr) reactions, a common pathway for highly halogenated benzenes, computational methods can predict which halogen will be preferentially replaced. researchgate.netnih.gov This is typically done by modeling the reaction intermediates. researchgate.net
Intermediate Stability: The relative stability of the possible Meisenheimer complexes (the intermediates formed when a nucleophile attacks the aromatic ring) is calculated. The most stable intermediate corresponds to the most favorable reaction pathway, thus predicting the major product. researchgate.net
Transition State Energies: Alternatively, the energies of the transition states leading to the different intermediates can be calculated. The pathway with the lowest activation energy (lowest transition state energy) is predicted to be the dominant one. nih.gov
Given the substituents on this compound, a nucleophile could potentially attack the carbon atoms bonded to any of the four halogens. DFT calculations of the intermediate or transition state energies for each of these possibilities would provide a quantitative prediction of the reaction's regioselectivity. chemrxiv.orgresearchgate.net
Table 2: Illustrative Regioselectivity Prediction for an SNAr Reaction
Note: This table presents a hypothetical outcome for a reaction with a generic nucleophile (Nu⁻) to illustrate the predictive method.
| Position of Attack | Leaving Group | Calculated Relative Transition State Energy (kcal/mol) | Predicted Outcome |
|---|---|---|---|
| C1 (Iodine) | I⁻ | +18.5 | Minor Product |
| C2 (Fluorine) | F⁻ | +22.0 | Very Minor Product |
| C4 (Bromine) | Br⁻ | +19.8 | Minor Product |
| C5 (Fluorine) | F⁻ | +15.2 | Major Product |
Modeling of Reaction Mechanisms and Transition States
Beyond predicting the outcome, computational chemistry can model the entire reaction pathway from reactants to products. This involves identifying and characterizing all intermediates and, crucially, the transition states that connect them. nih.gov
A transition state is a high-energy, transient configuration at the peak of the energy barrier between reactants and products. dntb.gov.ua Using algorithms that search for saddle points on the potential energy surface, the precise geometry and energy of the transition state can be calculated. researchgate.net
For a reaction involving this compound, such as a Suzuki coupling or a nucleophilic substitution, DFT calculations can:
Confirm the Mechanism: By locating the transition states, chemists can confirm whether a reaction proceeds through a proposed mechanism (e.g., a concerted step versus a two-step process). rsc.orgresearchgate.net
Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy barrier. This value is directly related to the reaction rate and provides a theoretical basis for understanding how temperature and catalysts affect the reaction. nih.gov
Visualize Reaction Coordinates: By following the Intrinsic Reaction Coordinate (IRC) from the transition state down to the reactants and products, the precise atomic motions involved in the bond-breaking and bond-forming processes can be visualized.
Conformational Analysis and Molecular Dynamics Simulations
While this compound is a relatively rigid molecule, some degree of conformational freedom exists, primarily related to the vibrations of the substituents.
Conformational Analysis: For more flexible molecules, computational methods are used to identify different stable conformations (conformers) and their relative energies. rsc.org For a simple molecule like this, the primary goal would be to confirm the lowest-energy (ground state) geometry. This is typically achieved by performing a geometry optimization, where the calculation systematically alters the bond lengths, angles, and dihedral angles to find the arrangement with the minimum energy. utdallas.edulibretexts.orglibretexts.orgyoutube.com
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com While extensive MD simulations are more common for large systems like proteins or polymers, they can be applied to small molecules like this compound to study their behavior in a solvent or at different temperatures. rsc.orgnih.govrsc.orgmdpi.com
An MD simulation could provide insight into:
Solvation Effects: How solvent molecules (e.g., water, ethanol) arrange themselves around the solute molecule and influence its properties.
Vibrational Dynamics: The nature and frequency of the molecule's vibrational modes in a dynamic environment.
Intermolecular Interactions: The aggregation behavior of the molecule with itself or other species, which can be important in understanding crystal packing or behavior in solution. nih.govrsc.org
Spectroscopic Property Predictions (e.g., NMR, IR, Mass Spectrometry)
A significant application of computational chemistry is the prediction of spectroscopic data, which is invaluable for structure verification and interpretation of experimental results.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁹F). researchgate.netmdpi.com These shielding values are then converted into chemical shifts by comparing them to a calculated reference standard, such as tetramethylsilane (B1202638) (TMS). Such calculations can help assign peaks in complex experimental spectra and distinguish between potential isomers. researchgate.net
Table 3: Hypothetical Predicted vs. Experimental ¹⁹F NMR Chemical Shifts Note: Values are illustrative. Experimental shifts depend on the solvent and reference.
| Fluorine Atom Position | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| F at C2 | -110.5 | -112.1 | +1.6 |
| F at C5 | -115.8 | -117.2 | +1.4 |
IR and Raman Spectroscopy: Infrared (IR) and Raman spectra arise from the vibrations of the molecule's chemical bonds. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities. cardiff.ac.uknih.gov The calculated spectrum can be compared directly with an experimental one to aid in assigning specific absorption bands to particular vibrational modes (e.g., C-F stretch, C-Br stretch, aromatic ring deformations). cardiff.ac.uk
Mass Spectrometry: While predicting a full electron ionization mass spectrum from first principles is complex, computational chemistry can assist in its interpretation. The bond dissociation energies within the molecule can be calculated to predict which bonds are most likely to break upon ionization, helping to rationalize the observed fragmentation patterns. nih.govresearchgate.netmiamioh.eduulethbridge.ca For example, calculations could determine the relative energies required to cleave the C-I, C-Br, or C-F bonds, predicting the initial fragmentation steps of the molecular ion. nih.gov
Conclusion and Future Research Directions
Summary of Key Synthetic Achievements and Applications
4-Bromo-2,5-difluoroiodobenzene is a valuable intermediate in organic synthesis, primarily utilized as a versatile building block for constructing more complex molecules. Its significance stems from the differential reactivity of its three distinct halogen substituents (iodine, bromine, and fluorine). In transition-metal-catalyzed cross-coupling reactions, the carbon-halogen bond reactivity typically follows the order C-I > C-Br >> C-F. nih.gov This predictable hierarchy allows for programmed, site-selective functionalization, where the iodine atom can be selectively reacted first, followed by the bromine atom in a subsequent step, leaving the fluorine atoms untouched.
This strategic sequential reactivity is a key synthetic achievement, enabling the efficient and controlled introduction of different functionalities onto the aromatic core. This capability has led to the use of this compound in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, dyes, and advanced polymers such as polyurethanes and polyesters. numberanalytics.comalfa-chemical.com Its role as a precursor highlights the sophisticated approach chemists can take to assemble complex molecular architectures by leveraging fundamental principles of reactivity.
| Application Area | Examples of Use |
| Pharmaceuticals | Building block for developing new drug candidates. alfa-chemical.com |
| Agrochemicals | Intermediate in the synthesis of herbicides and insecticides. numberanalytics.com |
| Materials Science | Precursor for polymers (e.g., polyurethanes, polyesters) and other advanced materials. alfa-chemical.comscbt.com |
| Organic Synthesis | Versatile intermediate for sequential cross-coupling reactions. |
Challenges and Opportunities in the Synthesis of Polyhalogenated Aromatics
However, these challenges present significant opportunities for innovation in synthetic chemistry. There is a continuous drive to develop novel catalytic systems with enhanced selectivity. Strategies include the design of sophisticated ligands for transition metals (e.g., palladium) that can differentiate between C-I and C-Br bonds more effectively, or the use of directing groups to control the initial halogenation steps. nih.gov Emerging strategies also involve additive/solvent-controlled reactions and photochemically initiated processes to modulate reactivity. nih.govacs.org The development of catalytic methods to access diverse polyheterohalogenated aromatics from simpler precursors is a key area of research, as these compounds serve as powerful platforms for diversity-oriented synthesis. danlehnherr.com The inherent reactivity differences among carbon-halogen bonds are thus an opportunity to be exploited for the streamlined construction of highly functionalized molecules. nih.gov
Emerging Applications in Interdisciplinary Research
Beyond its established role as a synthetic intermediate, the unique electronic properties conferred by the bromo- and fluoro-substituents position this compound and related structures as candidates for novel applications in interdisciplinary fields.
In materials science , polyhalogenated aromatic compounds are crucial for developing advanced materials with specific properties like flame retardancy and chemical resistance. scbt.com The presence of fluorine atoms can enhance thermal stability and influence crystal packing, making such compounds interesting for the design of liquid crystals and functionalized nanoparticles. numberanalytics.com
In medicinal chemistry and chemical biology , fluorinated aromatics are of high interest due to fluorine's ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Halogenated compounds can be used as probes to study enzyme mechanisms or in biochemical assays. Furthermore, research into the biological implications of polyhalogenated aromatics, such as their quinoid metabolites, has revealed unexpected reactivity with biological macromolecules like amino acids, opening new avenues for toxicological and mechanistic studies. science.gov
Future Perspectives on Mechanistic Investigations and Computational Design
The future of research on this compound and related polyhalogenated aromatics will likely be heavily influenced by advances in mechanistic investigation and computational chemistry.
Mechanistic Investigations: Deeper understanding of the precise mechanisms governing the reactivity of these compounds is paramount. While the general hierarchy of C-X bond activation is known, subtle effects from ligands, solvents, and additives can alter reaction pathways. nih.gov Advanced techniques, such as time-resolved spectroscopy and kinetic analysis, can elucidate the intricate steps of catalytic cycles. For instance, detailed studies of phenomena like the "halogen dance" — a base-catalyzed halogen migration — using modern computational and experimental tools are revealing complex, dynamic mechanisms. researchgate.net Furthermore, advanced analytical methods like Coulomb explosion imaging are being used to determine the absolute geometries of halogenated isomers in the gas phase, offering unprecedented structural insight. science.gov
Computational Design: Quantum chemistry calculations, particularly Density Functional Theory (DFT), are becoming indispensable tools. researchgate.net They allow for the rational design of catalysts and the prediction of site-selectivity in cross-coupling reactions. nih.govdanlehnherr.com Computational models can calculate the strength of halogen bonds—a type of non-covalent interaction critical in molecular recognition and materials science—and predict how substituents will tune these interactions. acs.orgnih.gov This predictive power can accelerate the discovery of new catalysts and functional molecules, minimizing trial-and-error experimentation. researchgate.netacs.org The future will likely see a synergistic approach where computational design guides experimental work, leading to the development of highly efficient synthetic transformations and novel materials based on polyhalogenated aromatic scaffolds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Bromo-2,5-difluoroiodobenzene, and how can reaction conditions be optimized to minimize halogen scrambling?
- Methodology : Begin with halogenation of a fluorobenzene precursor using iodine monochloride (ICl) or directed ortho-metalation strategies. Optimize temperature (e.g., -78°C for lithiation) and stoichiometry to reduce cross-halogenation. Use anhydrous solvents like THF and catalytic CuI for iodination . Monitor by-products via GC-MS or HPLC and adjust reaction time to favor selectivity.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how can overlapping signals in NMR be resolved?
- Methodology : Employ NMR to distinguish fluorine environments (δ ~ -110 to -140 ppm for meta/para-F) and NMR for carbon-halogen coupling. Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. Compare with spectral data of analogous compounds (e.g., 4-Bromo-2,5-difluorobenzoic acid ) for validation. High-resolution mass spectrometry (HRMS) confirms molecular ion peaks.
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology : Store at 0–6°C in amber vials to prevent photodegradation . Use PPE (gloves, goggles) and work in a fume hood due to potential release of toxic vapors (e.g., HI or I₂). Follow guidelines for halogenated aromatic compounds, as outlined in safety data sheets for structurally similar dibromo-difluorobenzenes .
Advanced Research Questions
Q. How do steric and electronic effects influence the regioselectivity of this compound in Suzuki-Miyaura cross-coupling reactions?
- Methodology : The iodine atom acts as a superior leaving group compared to bromine, while fluorine’s electron-withdrawing nature activates specific positions. Use computational tools (DFT) to map charge distribution and identify reactive sites. Experimentally, test coupling with Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids, comparing yields at bromine vs. iodine sites. Reference reactivity patterns from 2-Bromo-4-fluoro-1-iodobenzene derivatives .
Q. What computational models best predict the stability of this compound under varying pH and solvent conditions?
- Methodology : Perform density functional theory (DFT) calculations to assess bond dissociation energies (BDEs) of C-I and C-Br bonds in solvents like DMSO or water. Validate predictions experimentally via accelerated stability testing (e.g., 40°C/75% RH) and LC-MS monitoring. Compare degradation pathways with related compounds, such as 4-Bromo-2,6-difluoroaniline .
Q. How can contradictory reports on the photochemical reactivity of this compound be reconciled?
- Methodology : Systematically vary UV irradiation wavelengths (254 nm vs. 365 nm) and solvent polarity to assess radical vs. ionic pathways. Use ESR spectroscopy to detect transient radical intermediates. Cross-reference findings with studies on 1-Bromo-2,5-difluorobenzene photolysis to identify substituent-specific effects.
Key Considerations for Experimental Design
- Halogen Selectivity : Prioritize iodination before bromination in multi-step syntheses to avoid displacement .
- Spectroscopic Validation : Cross-check NMR assignments with deuterated analogs or isotopic labeling .
- Reaction Solvents : Use polar aprotic solvents (e.g., DMF) for SNAr reactions to enhance electrophilicity at halogen sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
